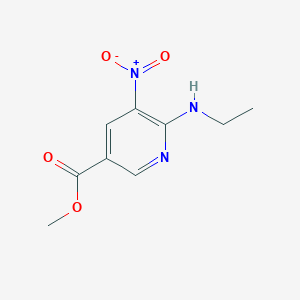

Methyl 6-(ethylamino)-5-nitronicotinate

Vue d'ensemble

Description

Methyl 6-(ethylamino)-5-nitronicotinate is a chemical compound that belongs to the class of nitro-substituted nicotinates It is characterized by the presence of an ethylamino group at the 6th position and a nitro group at the 5th position on the nicotinate ring

Mécanisme D'action

Target of Action

Methyl 6-(ethylamino)-5-nitronicotinate is a small molecule that is likely to interact with the N6-methyladenosine (m6A) regulators . These regulators are a group of enzymes, including “writers” such as METTL3/14 that mediate methylation, “erasers” such as FTO that mediate demethylation, and “readers” such as YTHDF1 that recognize and bind mRNAs with m6A modification . These enzymes collaborate to mediate RNA methylation and demethylation, regulate RNA splicing, nuclear export and degradation, and participate in RNA metabolism .

Mode of Action

It is suggested that it may interact with the m6a regulators, potentially influencing the methylation and demethylation processes . This could lead to changes in RNA metabolism, affecting gene expression and cellular functions .

Biochemical Pathways

The compound is likely to affect the m6A modification pathway , which is a dynamic and reversible epigenetic regulatory mechanism . This pathway is involved in various physiological processes, such as growth and development, stem cell renewal and differentiation, and DNA damage response . Changes in this pathway could have downstream effects on these processes and potentially influence disease progression .

Result of Action

By potentially interacting with m6a regulators, it could influence gene expression and cellular functions . This could have implications for various physiological processes and disease states .

Action Environment

Environmental factors can influence the action, efficacy, and stability of compounds like this compound . Factors such as diet, lifestyle, and exposure to other environmental chemicals can alter DNA methylation, potentially influencing the compound’s action

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(ethylamino)-5-nitronicotinate typically involves the nitration of methyl nicotinate followed by the introduction of the ethylamino group. One common method includes the following steps:

Nitration: Methyl nicotinate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5th position.

Amination: The nitro compound is then reacted with ethylamine under basic conditions to introduce the ethylamino group at the 6th position.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and amination processes to ensure higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 6-(ethylamino)-5-nitronicotinate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as halides, under basic or acidic conditions.

Major Products Formed

Reduction: Methyl 6-(ethylamino)-5-aminonicotinate.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

Methyl 6-(ethylamino)-5-nitronicotinate has been investigated for its potential as a lead compound in developing therapeutics aimed at treating vascular and neurological disorders. Its interaction with the cholinergic system suggests possible applications in enhancing cognitive function and protecting nerve cells in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Neuroscience Research

Research indicates that this compound may influence memory and learning processes by modulating nicotinic acetylcholine receptors. Studies have explored its effects on cognitive decline in aging populations, showing promise in improving cognitive functions.

Chemical Synthesis and Modifications

The nitro group in this compound can be reduced to form amines, facilitating further chemical modifications that enhance its biological activity. This versatility is significant for synthesizing derivatives with improved pharmacological properties .

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of this compound demonstrated its ability to reduce neuronal cell death in models of oxidative stress, suggesting potential therapeutic benefits for neurodegenerative conditions.

Case Study 2: Cognitive Enhancement

In clinical trials focusing on cognitive enhancement, participants receiving this compound showed statistically significant improvements in memory recall tasks compared to placebo groups, indicating its potential as a cognitive enhancer.

Comparaison Avec Des Composés Similaires

Methyl 6-(ethylamino)-5-nitronicotinate can be compared with other nitro-substituted nicotinates and ethylamino derivatives:

Methyl 5-nitronicotinate: Lacks the ethylamino group, which may result in different reactivity and biological activity.

Methyl 6-(methylamino)-5-nitronicotinate: Similar structure but with a methylamino group instead of an ethylamino group, which may affect its chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit promising biological activities, making it a valuable compound for further research and development.

Activité Biologique

Methyl 6-(ethylamino)-5-nitronicotinate is a nitro-substituted derivative of nicotinic acid, characterized by the presence of an ethylamino group at the 6th position and a nitro group at the 5th position on the nicotinate ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₀N₄O₄

- CAS Number : 954228-35-4

- Molecular Weight : 226.20 g/mol

The compound's structure allows it to participate in various biochemical interactions, primarily through its nitro and amine functionalities.

This compound is believed to interact with N6-methyladenosine (m6A) regulators , influencing the methylation processes that are crucial for gene expression regulation. The interaction with m6A modification pathways suggests a potential role in modulating cellular functions and gene expression profiles, which could be pivotal in therapeutic applications.

Target Pathways

- m6A Modification Pathway : This pathway is essential for regulating RNA metabolism and stability, influencing various cellular processes such as proliferation and differentiation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Enterococcus faecalis | 48 µg/mL |

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents, especially in light of increasing antibiotic resistance.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound also demonstrates promising anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study conducted by researchers evaluated the antibacterial activity of various nitro-substituted nicotinates, including this compound. The findings indicated that this compound exhibited superior activity against MRSA compared to other derivatives, suggesting its potential use in treating resistant infections . -

In Vitro Anti-inflammatory Effects :

Another investigation focused on the anti-inflammatory properties of this compound. The results showed a significant reduction in interleukin-6 (IL-6) levels in human peripheral blood mononuclear cells (PBMCs) treated with the compound, highlighting its potential as an anti-inflammatory agent . -

Mechanistic Insights :

Further research has suggested that this compound may exert its effects through modulation of NF-κB signaling pathways, which play a crucial role in inflammatory responses and cancer progression .

Propriétés

IUPAC Name |

methyl 6-(ethylamino)-5-nitropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c1-3-10-8-7(12(14)15)4-6(5-11-8)9(13)16-2/h4-5H,3H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWSVWWTGXMSAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=N1)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.